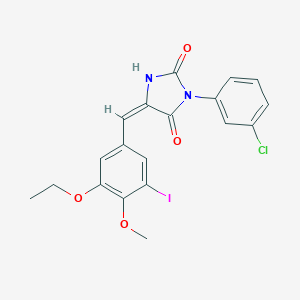![molecular formula C21H14ClN3O4 B424864 3-(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid CAS No. 593265-05-5](/img/structure/B424864.png)
3-(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-[[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl]-1-pyrrolyl]benzoic acid is an imidazolidine-2,4-dione.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The chemical under discussion has been a subject of research in the synthesis of heterocyclic compounds. A study by Uršič et al. (2010) explored the synthesis of derivatives involving similar compounds, demonstrating the potential of these substances in creating new triazafulvalene systems, which are significant in various chemical reactions and potential applications in material sciences Uršič, Svete, & Stanovnik, 2010.
Biological and Antimicrobial Applications
- In the realm of biological applications, research has demonstrated the significance of such compounds in antimicrobial activities. For instance, a study by El-Meguid (2014) focused on synthesizing new compounds containing 4-(5-benzoyl-benzoimidazol-2) moiety, showing effectiveness against various bacteria and fungi, which highlights the potential use of these compounds in developing new antimicrobial agents El-Meguid, 2014.
Pharmaceutical Research
- In pharmaceutical research, compounds similar to 3-(2-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid are explored for their potential as drug candidates. A study conducted by Penthala et al. (2011) synthesized novel analogs and evaluated them for in vitro cytotoxicity against human tumor cell lines, suggesting the relevance of such compounds in the development of new anticancer agents Penthala, Reddy Yerramreddy, & Crooks, 2011.
Materials Science and Luminescence
- Research in materials science, particularly in the field of luminescent materials, has also involved compounds with similar structures. Li et al. (2012) synthesized rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, showcasing unique luminescent properties. This indicates potential applications in the development of new luminescent materials Li, Li, Wang, Chen, Li, Chen, Zheng, & Xue, 2012.
Coordination Polymers and Crystallography
- The compound's derivatives have been used in synthesizing coordination polymers, which are crucial in crystallography. Studies like that of He et al. (2020) illustrate the creation of coordination polymers based on similar compounds and their structural analysis He, Yuan, Zhang, Xiao, Wang, & Xu, 2020.
Propiedades
Número CAS |
593265-05-5 |
|---|---|
Fórmula molecular |
C21H14ClN3O4 |
Peso molecular |
407.8g/mol |
Nombre IUPAC |
3-[2-[(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C21H14ClN3O4/c22-14-5-2-7-17(11-14)25-19(26)18(23-21(25)29)12-16-8-3-9-24(16)15-6-1-4-13(10-15)20(27)28/h1-12H,(H,23,29)(H,27,28)/b18-12+ |
Clave InChI |
SKNKQCUDNWAXHL-LDADJPATSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)N2C=CC=C2/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl)C(=O)O |
SMILES |
C1=CC(=CC(=C1)N2C=CC=C2C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl)C(=O)O |
SMILES canónico |
C1=CC(=CC(=C1)N2C=CC=C2C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-{(E)-[1-(3-chloro-2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B424783.png)
![4-({2-bromo-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-6-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B424785.png)
![Isopropyl {5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B424786.png)
![3-(9-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)propanoic acid](/img/structure/B424788.png)
![(2Z,5Z)-3-ethyl-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-{[4-(morpholin-4-yl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B424789.png)
![(5E)-3-(3-CHLOROPHENYL)-5-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE](/img/structure/B424790.png)

![3-({2-chloro-6-ethoxy-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B424795.png)

![(5E)-5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B424797.png)

![methyl 2-[5-({1-[4-(aminosulfonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B424801.png)
![(5Z)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-3-methyl-2-{[4-(morpholin-4-yl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B424802.png)
![ethyl {2-chloro-6-ethoxy-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B424803.png)
